molecular formula C18H12Cl2S5 B14576237 2,2'-Sulfanediylbis[4-(4-chlorophenyl)-2H-1,3-dithiole] CAS No. 61522-71-2

2,2'-Sulfanediylbis[4-(4-chlorophenyl)-2H-1,3-dithiole]

Cat. No.: B14576237
CAS No.: 61522-71-2
M. Wt: 459.5 g/mol
InChI Key: KEEMBXBQWIAECN-UHFFFAOYSA-N
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Description

2,2’-Sulfanediylbis[4-(4-chlorophenyl)-2H-1,3-dithiole] is a chemical compound known for its unique structure and properties This compound features a sulfur atom bridging two 1,3-dithiole rings, each substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Sulfanediylbis[4-(4-chlorophenyl)-2H-1,3-dithiole] typically involves the reaction of 4-chlorobenzaldehyde with carbon disulfide and a base to form the corresponding dithiole. This intermediate is then reacted with sulfur dichloride to introduce the sulfur bridge, resulting in the formation of the target compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2’-Sulfanediylbis[4-(4-chlorophenyl)-2H-1,3-dithiole] undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-Sulfanediylbis[4-(4-chlorophenyl)-2H-1,3-dithiole] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2’-Sulfanediylbis[4-(4-chlorophenyl)-2H-1,3-dithiole] involves its interaction with various molecular targets. The sulfur atoms in the compound can form strong bonds with metal ions and other electrophilic species, leading to the inhibition of certain enzymes or the disruption of cellular processes. Additionally, the chlorine atoms can participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Bithionol: A related compound with similar structural features, used as an antibacterial and anthelmintic agent.

    Hexachlorophene: Another compound with multiple chlorine atoms, known for its antimicrobial properties.

Uniqueness

2,2’-Sulfanediylbis[4-(4-chlorophenyl)-2H-1,3-dithiole] is unique due to its specific combination of sulfur and chlorine atoms, which imparts distinct chemical and biological properties

Properties

CAS No.

61522-71-2

Molecular Formula

C18H12Cl2S5

Molecular Weight

459.5 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-[[4-(4-chlorophenyl)-1,3-dithiol-2-yl]sulfanyl]-1,3-dithiole

InChI

InChI=1S/C18H12Cl2S5/c19-13-5-1-11(2-6-13)15-9-21-17(23-15)25-18-22-10-16(24-18)12-3-7-14(20)8-4-12/h1-10,17-18H

InChI Key

KEEMBXBQWIAECN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(S2)SC3SC=C(S3)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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